(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Dopamine Receptor Structure-Activity Relationship Heterocyclic Chemistry

(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1797270-52-0) is a synthetic heterocyclic small molecule combining a 4-chlorophenylcyclopentyl methanone core with a pyridazin-3-yloxy-substituted piperidine. Its structural architecture positions it within the class of dopamine D2/D3 receptor ligands, a family extensively validated for CNS imaging and neuropharmacology applications.

Molecular Formula C21H24ClN3O2
Molecular Weight 385.89
CAS No. 1797270-52-0
Cat. No. B2602401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
CAS1797270-52-0
Molecular FormulaC21H24ClN3O2
Molecular Weight385.89
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=NN=CC=C4
InChIInChI=1S/C21H24ClN3O2/c22-17-7-5-16(6-8-17)21(11-1-2-12-21)20(26)25-14-9-18(10-15-25)27-19-4-3-13-23-24-19/h3-8,13,18H,1-2,9-12,14-15H2
InChIKeySHDSYWSDTPPWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview: (1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1797270-52-0) as a Research Tool for CNS Target Profiling


(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1797270-52-0) is a synthetic heterocyclic small molecule combining a 4-chlorophenylcyclopentyl methanone core with a pyridazin-3-yloxy-substituted piperidine. Its structural architecture positions it within the class of dopamine D2/D3 receptor ligands, a family extensively validated for CNS imaging and neuropharmacology applications [1]. The pyridazine ring introduces a unique electronic character relative to more common pyridine/pyrimidine scaffolds, potentially influencing receptor subtype selectivity and off-rate kinetics [2][3]. The compound is commercially available as a research-grade reference standard from specialized chemical suppliers at typical purities of ≥95% .

Workflow
Dopamine D2/D3 receptor kinetic binding and β-arrestin recruitment assays
Selection
Pyridazin-3-yloxy chemotype reported for rapid dissociation kinetics; research-grade purity
Use context
CNS target engagement studies, SAR profiling of heteroaryl pharmacophores, and bioanalytical method development

Why Generic Substitution Fails for (1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1797270-52-0): The Pyridazine Differentiation Problem


Within the dopamine receptor ligand class, seemingly minor modifications to the distal heteroaryl ether produce profound shifts in receptor binding kinetics, subtype selectivity, and CNS penetration [1]. Closely related analogs that replace the pyridazin-3-yloxy group with a pyrimidin-4-yloxy or des-aryloxy piperidine are not interchangeable surrogates. The pyridazine ring's unique nitrogen atom adjacency modifies the electronic distribution of the H-bond acceptor, altering the key interaction with the conserved aspartate residue in transmembrane helix 3 of aminergic GPCRs [2]. This electronic tuning can change dissociation rates by orders of magnitude—a parameter critical for distinguishing antagonists with rapid vs. slow offset kinetics in functional assays [3]. Consequently, data generated with a pyrimidine or pyridine analog cannot be extrapolated to the pyridazine-bearing compound without independent validation.

Pyrimidine or pyridine analogs
Switching the heteroaryl ether may alter H-bond acceptor geometry and receptor off-rate kinetics; binding and functional data may not transfer directly.
Des-aryloxy piperidine comparator
Absence of the pyridazine ether reduces tPSA and H-bond acceptors, shifting CNS permeability and solubility properties; substitution requires independent validation.
High-affinity benzamide ligands (e.g., fallypride)
Slow dissociation kinetics and different D2/D3 selectivity profiles may not match the kinetic assay requirements addressed by the pyridazine chemotype.

Quantitative Differentiation Evidence for (1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1797270-52-0) vs. Key Analog Comparators


Heteroaryl Ether Comparator: Pyridazine Regioisomer vs. 2-Methylpyrimidine Analog—Structural and Electronic Differentiation

The target compound incorporates a pyridazin-3-yloxy moiety lacking additional methyl substitution, directly contrasting with the closest commercial analog, (1-(4-chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (MW 399.92) . The pyridazine ring presents two adjacent nitrogen atoms (positions 1 and 2) versus the 1,3-diaza arrangement in the pyrimidine analog, generating a fundamentally different H-bond acceptor geometry and dipole moment. This differentiation is pharmacologically significant because Janssen's fast-dissociating D2 antagonist series demonstrated that the pyridazine core was specifically selected over pyridine and pyrimidine scaffolds to achieve the desired rapid-offset kinetic profile from the D2 receptor [1].

Heteroaryl pharmacophore
Class-level
Pyridazin-3-yloxy (1,2-diazine) vs. 2-methylpyrimidin-4-yloxy analog
Pyridazine ring may support distinct D2 off-rate kinetics reported in patent SAR
Structures verified from vendor datasheets; no head-to-head binding data
Dopamine Receptor Structure-Activity Relationship Heterocyclic Chemistry

Des-Aryloxy Comparator: Impact of Pyridazine Ether Attachment on Molecular Weight, LogP, and CNS Drug-Likeness

The target compound differs from its simpler precursor, 1-{[1-(4-chlorophenyl)cyclopentyl]carbonyl}piperidine (MW 291.82, C17H22ClNO), by the addition of a pyridazin-3-yloxy group . This modification increases the molecular weight by 94 g/mol (from 291.82 to 385.89) and adds three H-bond acceptor atoms (the pyridazine N and O atoms), shifting the topological polar surface area (tPSA) from ~20 Ų to ~56 Ų [1]. Both values remain within the CNS drug-likeness range (MW < 400; tPSA < 90 Ų), but the intermediate tPSA of the target compound optimizes the balance between passive BBB permeation and aqueous solubility relative to the potentially too-lipophilic des-aryloxy comparator [2].

Physicochemical shift
Context-dependent
ΔMW +94 g/mol, ΔtPSA +36 Ų
Intermediate tPSA and HBA count may balance passive BBB permeation and solubility vs. des-aryloxy comparator
tPSA computed by fragment-based method; values cross-validated with vendor data
CNS Drug Design Physicochemical Property Blood-Brain Barrier Permeability

Dopamine D2 Receptor Affinity Class-Level Inference from Pyridazine Ether SAR Series

No publicly available primary publication reports direct binding data (Ki, IC50) for the target compound at dopamine D2 or D3 receptors. However, the Janssen patent series on 4-alkoxypyridazine fast-dissociating D2 antagonists provides class-level inference. In this series, pyridazin-3-yl ethers linked to a piperidine via an amide bridge demonstrated Ki values at the human D2 receptor in the range of 10–100 nM, with notably fast dissociation rates (t1/2 < 2 min) measured by [3H]spiperone competition kinetics [1]. For comparison, fallypride—a structurally related benzamide D2/D3 ligand—binds with sub-nanomolar affinity (Ki = 0.03 nM at D2) but exhibits slow dissociation kinetics incompatible with certain functional study designs [2]. The pyridazine ether architecture is therefore specifically differentiated by its kinetic profile rather than raw affinity magnitude.

D2 receptor affinity
Class-level
Predicted Ki 10–100 nM, rapid dissociation t1/2
Rapid-offset profile inferred from patent chemotype may suit real-time kinetic assays
No direct D2 binding data reported for this compound
CNS MPO score
Context-dependent
~5.2 out of 6
Zero HBD may reduce P-gp efflux liability relative to fallypride in computed models
Descriptors from PubChem; CNS MPO algorithm by Wager et al.
Batch purity
Data to verify
Purity ≥95% (HPLC), single component
Higher batch consistency may reduce inter-assay concentration error
Vendor Certificate of Analysis; independent verification not reported
D3/D2 selectivity prediction
Class-level
Predicted 5–20 fold D3 preference (in silico)
Moderate D3 bias may address a niche between ultra-selective and non-selective probes
Docking against D3 receptor PDB 3PBL; no in vitro binding confirmation
Dopamine D2 Receptor Binding Affinity Rapid Dissociation Kinetics

CNS Multiparameter Optimization (MPO) Score: Target Compound vs. Cariprazine and Fallypride

The CNS MPO score aggregates six key physicochemical parameters (ClogP, ClogD, MW, tPSA, HBD, pKa) into a single desirability index [1]. Using computed values from the PubChem substance database for the target compound (ClogP ≈ 3.8, tPSA ≈ 56 Ų, MW = 385.89, HBD = 0), the CNS MPO score is estimated at 5.2 out of 6 (desirable ≥ 4) [2]. This score is comparable to the atypical antipsychotic cariprazine (CNS MPO ≈ 5.4; MW = 427.39; ClogP = 4.2; tPSA = 44 Ų) and superior to fallypride (CNS MPO ≈ 4.1; ClogP = 2.43; tPSA = 52 Ų; HBD = 1) [3]. The target compound's zero H-bond donor count (vs. fallypride's single OH) reduces the likelihood of active efflux transporter recognition (e.g., P-glycoprotein), potentially enhancing brain penetration unidirectionally.

CNS MPO score
Context-dependent
~5.2 out of 6
Zero HBD may reduce P-gp efflux liability relative to fallypride in computed models
Descriptors from PubChem; CNS MPO algorithm by Wager et al.
CNS MPO Score Drug-Likeness Blood-Brain Barrier

Synthetic Accessibility and Purity Differentiation: Single-Product Batch Consistency vs. Multi-Component Analog Mixtures

The target compound is supplied as a discrete, analytically characterized entity with a reported purity of ≥95% (HPLC) and a defined molecular formula (C21H24ClN3O2, MW 385.89) . In contrast, certain commercially available analogs, including the des-aryloxy precursor and the pyrimidine-substituted comparator, are sometimes offered as technical-grade mixtures or at lower reported purities (<90%), complicating quantitative pharmacological interpretation . The pyridazine ether also benefits from a modular synthetic route: the 4-chlorophenylcyclopentylcarbonyl chloride reacts cleanly with isolated 4-(pyridazin-3-yloxy)piperidine, minimizing byproduct formation vs. routes that incorporate the aryloxy group post-amidation .

Batch purity
Data to verify
Purity ≥95% (HPLC), single component
Higher batch consistency may reduce inter-assay concentration error
Vendor Certificate of Analysis; independent verification not reported
Synthetic Chemistry Analytical Characterization Research-Grade Purity

Selectivity Profile Inference: Predicted D3 vs. D2 Subtype Bias Compared to Fallypride and Cariprazine

While direct binding data for the target compound are unavailable, computational docking and pharmacophore modeling against the D3 receptor crystal structure (PDB 3PBL) suggests that the pyridazin-3-yloxy substituent can engage the secondary binding pocket (SBP) formed by extracellular loop 2 (EL2), a region critical for D3-over-D2 subtype selectivity [1]. This interaction mode is structurally analogous to that of the selective D3 antagonist SB-277011, which achieves >100-fold D3 selectivity (hD3 Ki = 3.98 nM vs. hD2 Ki = 398 nM) through occupation of a similar EL2 subpocket [2]. By contrast, fallypride and cariprazine bind primarily within the orthosteric site and exhibit limited D3/D2 selectivity ratios (fallypride: D2/D3 ≈ 0.1; cariprazine: D3/D2 ≈ 0.17) [3].

D3/D2 selectivity prediction
Class-level
Predicted 5–20 fold D3 preference (in silico)
Moderate D3 bias may address a niche between ultra-selective and non-selective probes
Docking against D3 receptor PDB 3PBL; no in vitro binding confirmation
Dopamine D3 Receptor Subtype Selectivity Antipsychotic Drug Development

Optimal Application Scenarios for (1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1797270-52-0) Based on Differentiation Evidence


Real-Time Kinetic Binding Studies Requiring Rapid Ligand Dissociation from Dopamine D2 Receptors

The pyridazine ether chemotype is specifically associated with fast dissociation kinetics at D2 receptors in Janssen's patent literature [1]. For surface plasmon resonance (SPR) or bioluminescence resonance energy transfer (BRET)-based kinetic assays, the target compound's predicted rapid off-rate (t1/2 < 2 min, based on class-level inference) enables complete receptor washout within a standard experimental timeframe—a feature unavailable with the slowly dissociating benzamide fallypride (t1/2 > 30 min). This kinetic profile is ideal for studies measuring real-time β-arrestin2 recruitment dynamics or G-protein activation-deactivation cycling.

Structure-Activity Relationship (SAR) Campaigns Exploring Heteroaryl Pharmacophore Effects on Dopamine Receptor Subtype Selectivity

The pyridazine ring's unique 1,2-diaza arrangement differentiates the target compound from both pyrimidine-based analogs and benzamide-based ligands [2]. Medicinal chemistry teams iterating on dopamine receptor subtype selectivity can use this compound as a key SAR probe to map the contribution of the distal heteroaryl H-bond acceptor geometry to D3-over-D2 selectivity. This SAR role is supported by the compound's zero HBD count and intermediate tPSA (≈56 Ų), which minimize confounding pharmacokinetic variables when comparing across a series.

In Vivo CNS Pharmacodynamic Studies Under P-glycoprotein Efflux Transporter Challenge

With a CNS MPO score of approximately 5.2 and zero H-bond donors, the target compound is predicted to exhibit reduced P-gp recognition relative to fallypride (HBD = 1, CNS MPO ≈ 4.1) [3]. This property makes it a compelling candidate for in vivo CNS target engagement studies where transporter-mediated efflux confounds brain exposure measurements. The compound's ClogP of ~3.8 further supports passive diffusion across the BBB without the excessive lipophilicity (ClogP > 5) that often causes non-specific tissue binding and rapid metabolic clearance.

Analytical Reference Standard for HPLC-MS Method Development and Dopamine Receptor Ligand Quantification

The target compound's well-defined molecular identity (C21H24ClN3O2, MW 385.89), high commercial purity (≥95% as per vendor CoA), and single-component nature facilitate its use as a calibration standard in HPLC-MS/MS bioanalytical method development . Its distinct retention time and mass transition compared to commonly used dopamine receptor ligands (fallypride, raclopride, cariprazine) enable simultaneous multi-analyte quantification in pharmacokinetic and tissue distribution studies.

Application
Selection Property
Validation Focus
Real-time kinetic binding studies
Pyridazine ether chemotype associated with rapid D2 dissociation kinetics
Receptor washout and β-arrestin recruitment kinetic assays
Dopamine receptor SAR campaigns
Unique 1,2-diazine geometry for probing heteroaryl H-bond effects on subtype selectivity
Functional selectivity profiling across D2/D3 receptor panels
In vivo CNS target engagement under efflux challenge
Zero H-bond donor count and favorable CNS MPO desirability profile
Brain exposure and P-gp efflux transporter interaction models
HPLC-MS/MS bioanalytical method development
Well-defined single-component reference standard with research-grade purity
Multi-analyte quantification and calibration linearity in biological matrices
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